1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irindalone is a potent antihypertensive agent known for its selective 5-hydroxytryptamine (5-HT2) receptor blocking properties. It also exhibits weak α1-adrenoceptor blocking properties . This compound has been studied for its potential in reducing blood pressure in hypertensive models, making it a significant subject of interest in pharmacological research .
Preparation Methods
The synthesis of Irindalone involves several steps, typically starting with the preparation of key intermediates. One common method involves the asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones using commercial catalysts such as (R,R)- or (S,S)-Ts-DENEB, with a mixture of formic acid and triethylamine as the hydrogen source and methanol as the solvent . This process yields cis-3-arylindanols and unreacted 3-arylindanones with high enantiomeric excess. Further transformations of these intermediates lead to the final product, Irindalone .
Chemical Reactions Analysis
Irindalone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to yield various products depending on the reagents and conditions used.
Substitution: Irindalone can participate in substitution reactions, particularly involving its aromatic rings. Common reagents used in these reactions include hydrogen sources like formic acid, catalysts such as Ts-DENEB, and solvents like methanol.
Scientific Research Applications
Irindalone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive compounds.
Biology: The compound is used to study the effects of 5-HT2 receptor antagonism in biological systems.
Industry: It is used in the development of pharmaceuticals targeting cardiovascular diseases.
Mechanism of Action
Irindalone exerts its effects primarily through the blockade of 5-HT2 receptors. This action reduces the vasoconstrictive effects mediated by serotonin, leading to a decrease in blood pressure. Additionally, its weak α1-adrenoceptor blocking properties contribute to its antihypertensive effects by preventing the vasoconstriction induced by adrenergic stimulation .
Comparison with Similar Compounds
Irindalone is often compared with other 5-HT2 receptor antagonists such as ketanserin. Both compounds exhibit similar pharmacological profiles, but Irindalone is noted for its peripheral effects and relatively weaker α1-adrenoceptor antagonism . Other similar compounds include:
Ketanserin: A selective 5-HT2 receptor antagonist with potent antihypertensive effects.
Risperidone: An antipsychotic with 5-HT2 receptor antagonism properties.
Pirenperone: Another 5-HT2 receptor antagonist used in research.
Irindalone’s unique combination of 5-HT2 receptor blockade and weak α1-adrenoceptor antagonism makes it a valuable compound in the study and treatment of hypertension.
Properties
IUPAC Name |
1-[2-[4-[3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAMYXPEZSUOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869272 |
Source
|
Record name | 1-(2-{4-[3-(4-Fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl}ethyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.